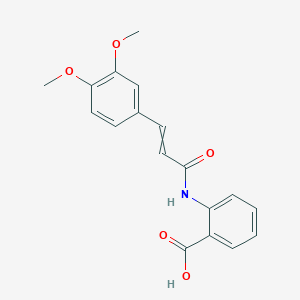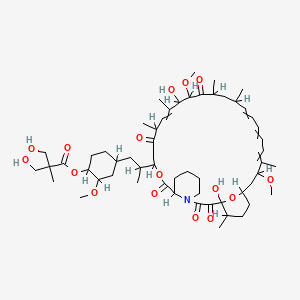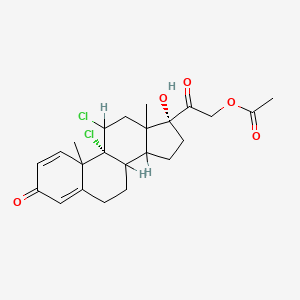
N-(3',4'-二甲氧基肉桂酰)氨基苯甲酸
概述
描述
N-(3',4'-dimethoxycinnamoyl)anthranilic acid is a useful research compound. Its molecular formula is C18H17NO5 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(3',4'-dimethoxycinnamoyl)anthranilic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3',4'-dimethoxycinnamoyl)anthranilic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗过敏应用: Tranilast 可有效治疗过敏和哮喘。它抑制大鼠和豚鼠的同源被动皮肤过敏反应,并已被证明可以减少肺部过敏介质的释放。临床上,它可用于治疗常年性鼻过敏 (Koda, Nagai, Watanabe, Yanagihara, & Sakamoto, 1976).
肥大细胞稳定: Tranilast 作为肥大细胞稳定剂,其功效与双钠色甘酸钠 (DSCG) 相当,且副作用极小。它对过敏性鼻炎患者有益 (Okuda, Ishikawa, Saito, Shimizu, & Baba, 1984).
抗血小板作用: 它抑制兔血小板中溶酶体酶的释放和聚集,表明其可用作抗血小板剂 (Iwasa, Iwasa, Matsui, Yoshimura, Tanaka, & Miyazaki, 1986).
组织胺释放抑制: Tranilast 通过干扰能量需求系统和/或 Ca++ 内流来抑制肥大细胞中 IgE 介导的组织胺释放 (Koda, Kurashina, & Nakazawa, 1985).
皮肤疾病治疗: 它已成功用于治疗肉芽肿性唇炎和食物敏感性特应性皮炎,抑制食物抗原刺激的淋巴细胞产生的细胞因子 (Kato & Tagami, 1986; Kondo, Fukutomi, Shinbara, & Orii, 1994).
SRS 释放抑制: Tranilast 抑制肺泡巨噬细胞中慢反应物质 (SRS) 的释放,表明其对非免疫性 SRS 释放具有特异性抑制作用 (Yasuoka, Nii, Ohgushi, Fujisawa, Kawano, Nakanishi, Ozaki, & Yamashita, 1986).
光照射下的 Tranilast 产品: Tranilast 的光照射产品,如其顺式异构体,与 Tranilast 本身相比,显示出更高的透明质酸酶抑制活性和抗过敏活性 (Kakegawa, Mitsuo, Matsumoto, Satoh, Akagi, & Tasaka, 1985).
抗肿瘤作用: Tranilast 在实验性胰腺癌中表现出抗肿瘤作用,抑制肿瘤血管生成和增殖 (Hiroi, Onda, Uchida, & Aimoto, 2002).
药理特性: 它是一种有效的被动皮肤过敏反应抑制剂,可以抑制大鼠腹膜细胞中组胺的释放,突出了其抗特应性特性 (Azuma, Banno, & Yoshimura, 1976).
治疗应用综述: Tranilast 的治疗应用已从抗过敏扩展到纤维化、增生性疾病、癌症、心血管问题、自身免疫性疾病、眼部疾病、糖尿病和肾脏疾病。它主要通过抑制 TGF-β 通路发挥作用 (Darakhshan & Pour, 2015).
属性
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(20)19-14-6-4-3-5-13(14)18(21)22/h3-11H,1-2H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHGWWWHIYHZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023693 | |
| Record name | N-(3′,4′-Dimethoxycinnamoyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3',4'-dimethoxycinnamoyl)anthranilic acid | |
CAS RN |
53902-12-8 | |
| Record name | Tranilast | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53902-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3′,4′-Dimethoxycinnamoyl)anthranilic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-{3-[Diethoxy(methyl)silyl]propoxy}-2-hydroxyphenyl)(phenyl)methanone](/img/structure/B8038072.png)


![(4aS,7aR)-4-[(5-methylfuran-2-yl)methyl]-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride](/img/structure/B8038105.png)
![(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B8038110.png)

![Dipotassium 5,11-dioxo-2,6,8,12,13,14-hexaoxa-1,7-distibatricyclo[8.2.1.1~4,7~]tetradecane-3,9-dicarboxylate trihydrate](/img/structure/B8038116.png)

![2-[(4R)-4-[(1R,4S,5aS,7R,9aS,11aR)-4,7-dihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanamido]ethane-1-sulfonic acid](/img/structure/B8038137.png)
![[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone](/img/structure/B8038152.png)


![Propan-2-yl 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B8038164.png)